

Application Notes and Protocols for Quantitative Proteomics using Chloromethyl Thiocyanate

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Compound of Interest

Compound Name: Chloromethyl thiocyanate

Cat. No.: B146332

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Introduction

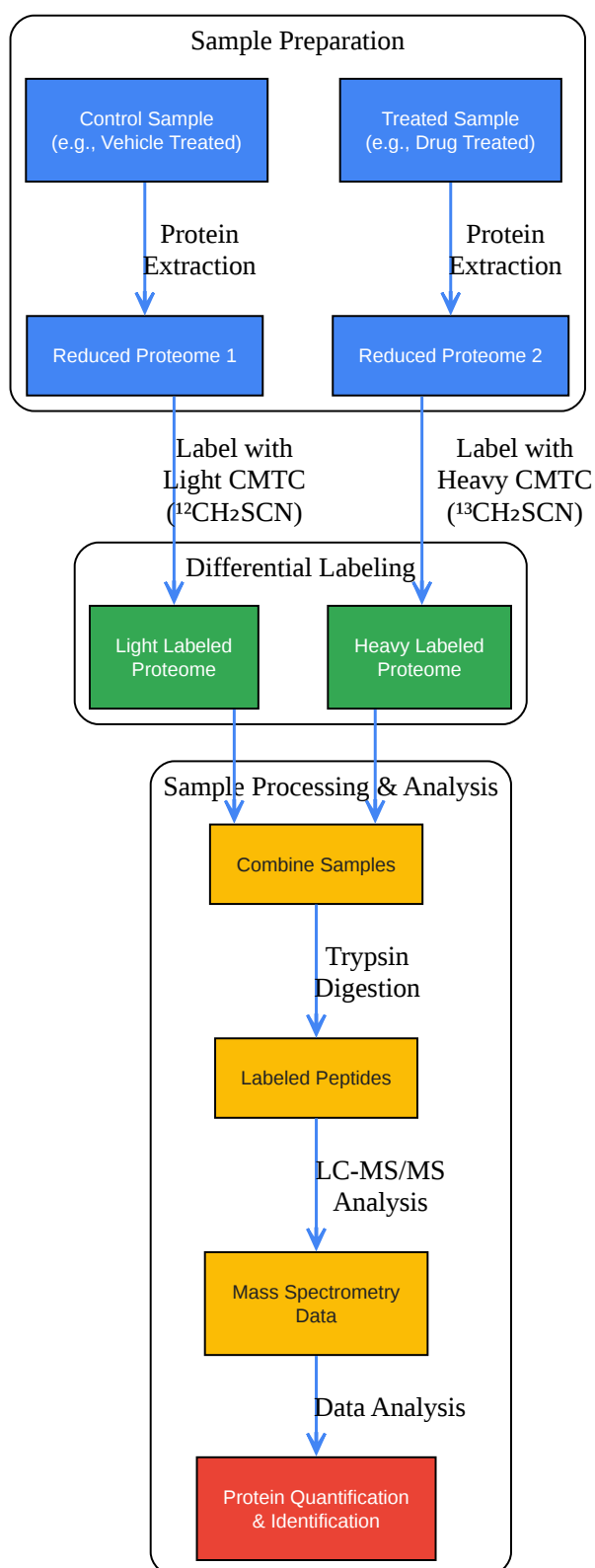
Chloromethyl thiocyanate (CMTC) is a reactive compound with the potential for covalent modification of specific amino acid residues in proteins. This reactivity can be harnessed as a novel chemical labeling strategy for quantitative proteomics. This application note describes a detailed experimental design and protocol for utilizing CMTC to quantify protein expression changes, with a particular focus on applications in drug development and the study of signaling pathways involving reactive cysteine residues. The described method, termed Cys-Quant-CMTC, allows for the relative quantification of proteins by introducing a stable isotopic label through the chemical modification of cysteine residues.

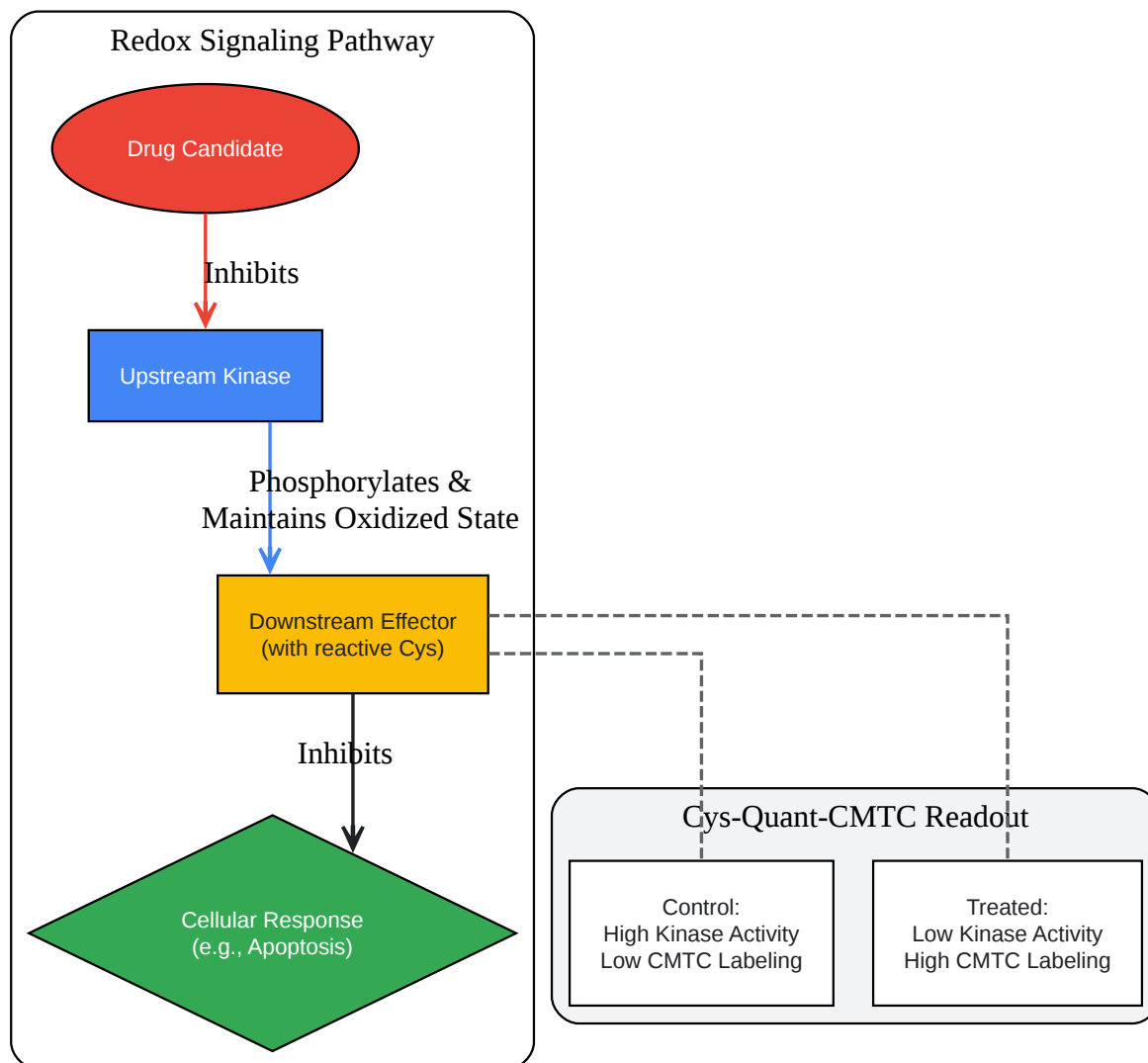
Principle of the Method

The Cys-Quant-CMTC method is based on the specific reaction of **Chloromethyl thiocyanate** with the sulfhydryl group of cysteine residues. The workflow involves the differential labeling of two proteome states (e.g., control vs. treated) with light (^{12}C) and heavy (^{13}C) isotopic forms of CMTC. Following labeling, the samples are combined, digested, and analyzed by high-resolution mass spectrometry. The relative abundance of proteins between the two states is determined by comparing the signal intensities of the peptide pairs distinguished by a specific mass shift corresponding to the isotopic label.

Experimental Workflow

The overall experimental workflow for Cys-Quant-CMTC is depicted below. This process involves protein extraction and reduction, differential labeling with isotopic CMTC reagents, sample pooling, enzymatic digestion, and subsequent analysis by LC-MS/MS for protein identification and quantification.





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